molecular formula C4H4FN3 B1282541 6-Fluoropyridazin-3-amine CAS No. 108784-42-5

6-Fluoropyridazin-3-amine

Cat. No. B1282541
M. Wt: 113.09 g/mol
InChI Key: FUZFBUYOMPPPEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds has been a topic of interest due to their potential biological activities. In the realm of 6-fluoropyridazin-3-amine derivatives, several studies have reported the synthesis of novel compounds. For instance, the synthesis of novel fluorine-substituted heterobicyclic nitrogen systems bearing a 6-phosphoryl anilido-1,2,4-triazin-5(2H) one moiety has been achieved through hydrozinolysis and phosphorylation reactions, followed by ring closure reactions under various conditions . Additionally, the synthesis of monofluorinated propargyl amines via a modified Petasis reaction involving 2-fluoroaziridines has been reported, which proceeds through an in situ isomerization to α-fluorinated imines . Furthermore, fluorinated amino-heterocyclic compounds bearing a 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety have been synthesized from aroylation, fluoroamination, and subsequent reactions .

Molecular Structure Analysis

The molecular structures of the synthesized fluorinated compounds have been characterized using various spectroscopic techniques. Mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-VIS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectral data have been utilized to confirm the structures of the novel compounds . Similarly, the structures of other synthesized compounds have been established by spectral analysis data, including LC-MS, 1H NMR, 13C NMR, IR, and mass spectra .

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. In the case of 6-fluoropyridazin-3-amine derivatives, the fluorine atom can participate in various chemical reactions. For example, the reaction of 2-fluoroaziridines with potassium alkynyltrifluoroborates in the presence of BF3·OEt2 leads to the formation of fluorinated propargyl amines . Additionally, the fluorination of allylic amines has been reported to afford β-fluoroaziridine building blocks with high diastereo- and enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct due to the high electronegativity and small size of the fluorine atom. For instance, the optimization of CRF1R binding potencies and phase distribution coefficients of N-fluoroalkyl pyrazolo[1,5-a][1,3,5]triazin-4-amines has been conducted, leading to the discovery of potent PET imaging agents . The antimicrobial studies of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides have shown that some compounds exhibit better inhibitory activity than standard drugs, indicating their potential as antimicrobial agents .

Scientific Research Applications

Synthesis and Antimicrobial Agents

6-Fluoropyridazin-3-amine and its derivatives have been utilized in the synthesis of new fluorinated amino-heterocyclic compounds, particularly those bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties. These compounds have been evaluated as antimicrobial agents, with some showing high activity due to the presence of both nitro and fluorine elements (Bawazir & Abdel-Rahman, 2018).

Ligand Preparation and Reaction with Dioxygen

The compound is used in preparing the tris(2-fluoro-6-pyridylmethyl)amine ligand, F3TPA, which when complexed to FeCl2, forms a stable high-spin F3TPAFe(II)Cl2 complex. This complex reacts instantly with molecular dioxygen, leading to the formation of unsymmetrical micro-oxo dimers, which are significant in the field of inorganic chemistry (Machkour et al., 2004).

Structural Analysis in Crystallography

6-Fluoropyridazin-3-amine derivatives are used in crystallography for structural analysis and Hirshfeld surface analysis. This application is crucial in understanding the molecular structure and properties of these compounds (Ullah & Stoeckli-Evans, 2021).

Potential Anti-HIV and CDK2 Inhibitors

Fluorine-substituted 1,2,4-triazinones, synthesized from derivatives of 6-Fluoropyridazin-3-amine, have shown potential as anti-HIV-1 and CDK2 inhibitors. This indicates a significant application in the development of new therapeutic agents (Makki et al., 2014).

Safety And Hazards

6-Fluoropyridazin-3-amine is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves and eye/face protection .

properties

IUPAC Name

6-fluoropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZFBUYOMPPPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547540
Record name 6-Fluoropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoropyridazin-3-amine

CAS RN

108784-42-5
Record name 6-Fluoropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoropyridazin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GB Barlin - Australian journal of chemistry, 1986 - CSIRO Publishing
… fluoro compounds were assigned on this basis and gave rise to proton-fluorine coupling constants which were larger for meta than for ortho coupling in both 6-fluoropyridazin-3-amine …
Number of citations: 12 www.publish.csiro.au
J Zhang - 1992 - openresearch-repository.anu.edu.au
Chemical syntheses and receptor binding studies (and some structure activity comparisons) of some imidazo-[1, 2-bJpyridazines, imidazo [1, 2-a] pyr idines, imidazo-[1, 2-a] pyrimidines …

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